1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-
CAS No.: 1198277-82-5
Cat. No.: VC2703176
Molecular Formula: C10H12BrN3
Molecular Weight: 254.13 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1198277-82-5 |
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Molecular Formula | C10H12BrN3 |
Molecular Weight | 254.13 g/mol |
IUPAC Name | 1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine |
Standard InChI | InChI=1S/C10H12BrN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13) |
Standard InChI Key | CWTKNCUPGRQULU-UHFFFAOYSA-N |
SMILES | CN(C)CC1=CNC2=NC=CC(=C12)Br |
Canonical SMILES | CN(C)CC1=CNC2=NC=CC(=C12)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- belongs to the pyrrolopyridine family, characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. This compound has the IUPAC name 1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine and CAS number 1198277-82-5 . The molecular structure features:
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A 7-azaindole core (pyrrolo[2,3-b]pyridine scaffold)
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A bromine atom at the 4-position of the pyridine ring
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A dimethylaminomethyl substituent at the 3-position of the pyrrole ring
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A hydrogen atom at the pyrrole nitrogen (1-position)
The compound can be represented by several chemoinformatic identifiers:
Physicochemical Properties
The physicochemical properties of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- are summarized in Table 1:
Property | Value |
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Molecular Formula | C₁₀H₁₂BrN₃ |
Molecular Weight | 254.13 g/mol |
XLogP3-AA | 1.8 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 31.9 Ų |
Heavy Atom Count | 14 |
Complexity | 198 |
Table 1: Physicochemical properties of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-
The compound's moderate lipophilicity (XLogP3-AA = 1.8) suggests a favorable balance between aqueous solubility and membrane permeability, which is advantageous for drug development. The presence of one hydrogen bond donor and two hydrogen bond acceptors enables interactions with biological targets, while the relatively small polar surface area (31.9 Ų) may facilitate membrane penetration.
Spectroscopic Characterization
Spectroscopic characterization of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- typically involves several analytical techniques:
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¹H NMR Spectroscopy: Characteristic signals include:
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¹³C NMR Spectroscopy: Shows signals for the aromatic carbons, quaternary carbons, methylene carbon, and methyl carbons.
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Mass Spectrometry: HRMS typically shows a molecular ion peak [M+H]⁺ at m/z 254.02146, with a characteristic isotopic pattern due to the bromine atom .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- typically involves multiple steps, starting from the pyrrolo[2,3-b]pyridine core. Based on established methodologies for similar compounds, a general synthetic route may include:
Alternatively, a more modern approach might involve:
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Functionalization of the 3-position with a formyl group
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Reductive amination with dimethylamine to introduce the dimethylaminomethyl group
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Selective bromination at the 4-position
Reaction Conditions
The reaction conditions for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- must be carefully controlled to achieve selectivity and high yields:
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Bromination conditions:
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Solvent: DMF, dichloromethane, or acetic acid
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Temperature: 0-25°C to control regioselectivity
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Reagents: NBS or Br₂ with a suitable catalyst
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Duration: Typically 1-4 hours, monitored by TLC
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Mannich reaction conditions:
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Solvent: Ethanol, methanol, or THF
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Temperature: 50-80°C
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Reagents: Formaldehyde, dimethylamine (or its hydrochloride), acetic acid
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Duration: 2-24 hours depending on reactivity
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Purification methods:
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Column chromatography (silica gel, typically using DCM/MeOH or EtOAc/hexane gradient)
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Recrystallization (ethanol, ethyl acetate, or similar solvents)
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HPLC purification for analytical grade material
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Chemical Reactivity and Reactions
Electrophilic Aromatic Substitution
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Nitration: Reaction with nitric acid/sulfuric acid mixture typically yields nitro derivatives.
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Further halogenation: Additional halogenation may occur at other reactive positions, such as the 5- or 6-position.
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Formylation: Vilsmeier-Haack formylation can introduce formyl groups at available reactive positions.
Nucleophilic Substitution
The bromine at the 4-position can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles or under metal-catalyzed conditions:
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Suzuki-Miyaura coupling: Reaction with boronic acids or esters in the presence of palladium catalysts to introduce aryl or heteroaryl groups .
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Sonogashira coupling: Reaction with terminal alkynes to introduce alkynyl groups.
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Amino substitution: Reaction with amines to introduce amino substituents.
Modifications of the Aminomethyl Group
The dimethylaminomethyl group can undergo various transformations:
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Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.
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Oxidation: Oxidation to iminium species, which can undergo further reactions.
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Dealkylation: Under specific conditions, demethylation can occur to yield secondary or primary amines.
Structural Feature | Effect on Activity |
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Pyrrolopyridine core | Essential for FGFR binding and inhibitory activity |
Bromine at 4-position | Enhances potency through halogen bonding with target |
Dimethylaminomethyl at 3-position | Improves binding affinity and selectivity |
N-H at 1-position | Forms hydrogen bonds with target proteins |
Table 2: Structure-activity relationships of pyrrolopyridine derivatives
Research findings from related pyrrolopyridine derivatives indicate that:
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The 3-position is a critical site for functionalization to achieve optimal activity.
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The presence of halogens (particularly bromine or fluorine) enhances potency.
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The basic nitrogen in the dimethylaminomethyl group likely forms ionic interactions with acidic residues in the target protein.
Comparison with Structural Analogs
Related Pyrrolopyridine Derivatives
Several structural analogs of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- have been studied, providing insights into the effects of structural modifications on activity:
Table 3: Comparison of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- with structural analogs
Positional Isomers
The biological activity of pyrrolopyridine derivatives is significantly influenced by the position of substituents:
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2-substituted vs. 3-substituted: Compounds with substituents at the 2-position, such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, have shown selectivity for different targets, including PDE4B inhibition .
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Different halogen positions: The position of the bromine atom affects the electronic distribution and three-dimensional structure of the molecule, influencing binding affinity and selectivity.
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N-substituents: Modifications at the pyrrole nitrogen (1-position) can significantly alter the compound's reactivity and biological properties.
Activity Comparison
A comparison of the biological activities of various pyrrolopyridine derivatives reveals interesting trends:
Table 4: Comparison of biological activities across different pyrrolopyridine derivative classes
The data suggests that the position and nature of substituents can direct selectivity toward different biological targets, offering opportunities for developing compounds with specific therapeutic applications.
Future Research Directions
Optimization of Pharmacological Properties
Future research on 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- and related compounds may focus on:
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Enhancing potency: Further modifications to improve binding affinity to target proteins.
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Improving selectivity: Structural adjustments to enhance selectivity for specific FGFR isoforms.
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Optimizing pharmacokinetics: Modifications to improve absorption, distribution, metabolism, and excretion profiles.
Target Expansion
While current research has focused on FGFRs as primary targets, future studies may explore the activity of these compounds against:
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Other kinases: Investigation of potential activity against related kinases.
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Alternative targets: Exploration of activity against other disease-relevant targets.
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Off-target interactions: Comprehensive profiling to identify and optimize selectivity.
Therapeutic Applications Beyond Cancer
The potential therapeutic applications of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- and derivatives may extend beyond cancer:
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Fibrotic diseases: FGFRs are implicated in fibrosis, suggesting potential applications in conditions such as pulmonary fibrosis.
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Skeletal disorders: FGFR mutations are associated with skeletal dysplasias, offering potential therapeutic opportunities.
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Inflammatory conditions: The involvement of FGFRs in inflammation suggests possible applications in inflammatory diseases.
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